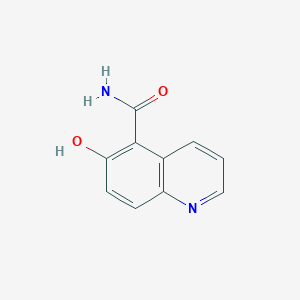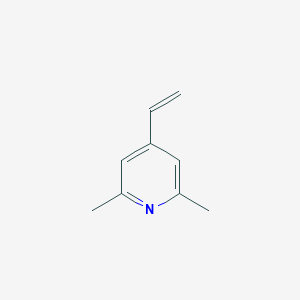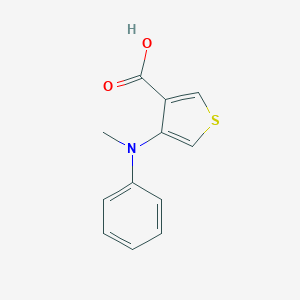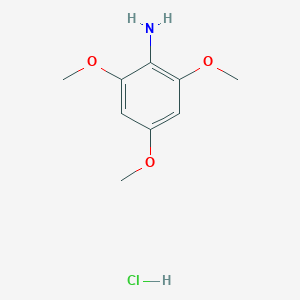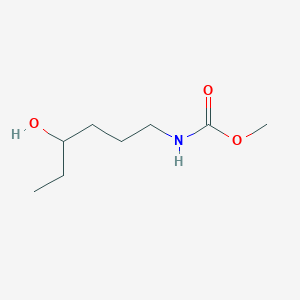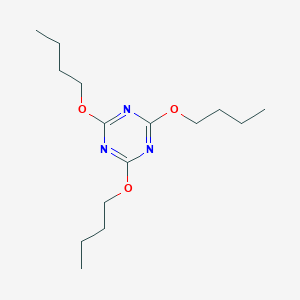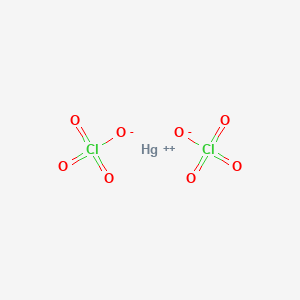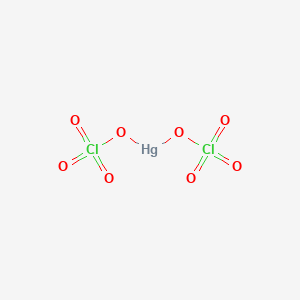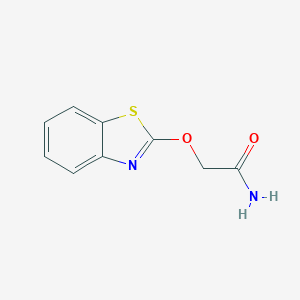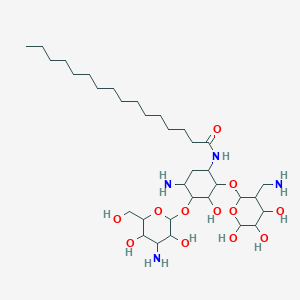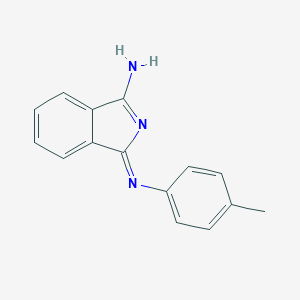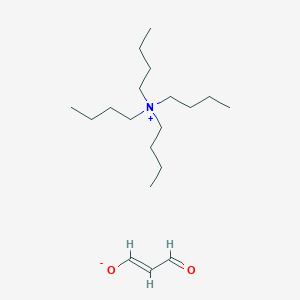
Malondialdehyde tetrabutylammonium salt
概要
説明
Malondialdehyde tetrabutylammonium salt, also known as malonaldehyde tetrabutylammonium salt or tetrabutylammonium malondialdehyde enolate, is a chemical compound with the molecular formula OCHCH=CHO[N(CH2CH2CH2CH3)4]. It is a derivative of malondialdehyde, a well-known marker for oxidative stress and lipid peroxidation. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Malondialdehyde tetrabutylammonium salt can be synthesized through the alkylation of malondialdehyde with tetrabutylammonium hydroxide. The reaction typically involves mixing malondialdehyde with tetrabutylammonium hydroxide in an appropriate solvent under controlled temperature and pH conditions. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: Malondialdehyde tetrabutylammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex aldehyde derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrabutylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield malondialdehyde derivatives, while reduction may produce alcohol derivatives.
科学的研究の応用
Malondialdehyde tetrabutylammonium salt is widely used in scientific research due to its ability to act as a marker for oxidative stress and lipid peroxidation. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to oxidative stress and cellular damage.
Medicine: Utilized in research on diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Applied in the development of antioxidants and other protective agents.
作用機序
The mechanism of action of malondialdehyde tetrabutylammonium salt involves its interaction with cellular components, leading to the formation of adducts with proteins, nucleic acids, and other biomolecules. This interaction can result in the modification of these biomolecules, affecting their function and leading to cellular damage. The compound’s ability to form adducts with lysine residues in proteins is particularly significant in the context of oxidative stress and related diseases.
類似化合物との比較
Malondialdehyde tetrabutylammonium salt can be compared with other similar compounds, such as:
- Malondialdehyde potassium salt enolate
- Malondialdehyde bis(dimethyl acetal)
- 1,1,3,3-Tetramethoxypropane
- 1,1,3,3-Tetraethoxypropane
Uniqueness: What sets this compound apart is its specific structure, which allows it to form stable enolate complexes. This property makes it particularly useful in studies related to oxidative stress and lipid peroxidation, where it serves as a reliable marker and reagent.
特性
IUPAC Name |
(E)-3-oxoprop-1-en-1-olate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXLQCGVBUWBHF-WLHGVMLRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=C[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=C/[O-])\C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100683-54-3 | |
| Record name | (E)-3-Oxoprop-1-en-1-olate; tetrabutylazanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


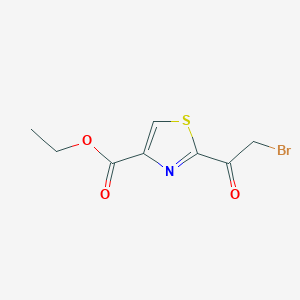
![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
